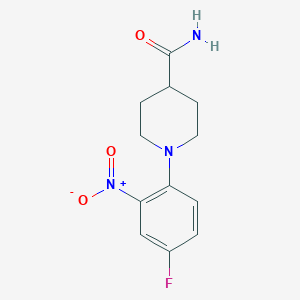

1-(4-Fluoro-2-nitrophényl)pipéridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide is an organic compound with a molecular formula of C12H13FN2O4 It is a derivative of piperidine, characterized by the presence of a fluoro and nitro group on the phenyl ring, and a carboxamide group attached to the piperidine ring

Applications De Recherche Scientifique

Medicinal Chemistry

1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide has been utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with specific enzymes and receptors, making it a valuable scaffold for drug development.

- Target Enzymes : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which is critical for developing treatments for diseases such as cancer and metabolic disorders.

Biological Studies

The compound serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions. Its unique structure enhances binding affinity to molecular targets, influencing various cellular pathways.

- Case Study : A study demonstrated that derivatives of this compound effectively inhibited lipase activity, which is crucial for lipid metabolism and inflammation .

Applications in Cancer Therapy

Research indicates that derivatives of 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide exhibit anticancer properties. For instance, compounds derived from similar piperidine structures have shown significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| Compound A | HepG2 | 11.3 | Induced apoptosis |

| Compound B | K562 | 4.5 | Induced apoptosis |

These findings suggest that the compound's biological activity may stem from its ability to inhibit multiple kinases involved in cancer progression .

Antimicrobial Activity

Similar compounds have displayed significant antimicrobial properties against various bacteria. For example, studies have reported Minimum Inhibitory Concentrations (MICs) for related compounds against Staphylococcus aureus and Enterococcus species.

| Compound | Target Bacteria | MIC (μM) | Activity |

|---|---|---|---|

| Compound A | MRSA | 15.625 | Bactericidal |

| Compound B | SE | 62.5 | Bactericidal |

This antimicrobial efficacy highlights the potential of the compound in developing new antibiotics .

Anti-inflammatory Effects

The inhibition of cyclooxygenase (COX) enzymes by related compounds indicates potential anti-inflammatory effects. These compounds could serve as candidates for treating inflammatory diseases due to their ability to modulate inflammatory pathways .

Toxicity and Safety Profile

Preliminary toxicity assessments suggest that some derivatives maintain a favorable safety profile with low cytotoxicity against human cell lines at therapeutic concentrations. This aspect is crucial for their development as safe therapeutic agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide typically involves the following steps:

Fluorination: The fluoro group is introduced via electrophilic fluorination.

Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions.

Carboxamide Formation:

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by cyclization and amidation under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions.

Major Products:

Reduction: 1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid and ammonia.

Mécanisme D'action

The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways Involved: It may influence biochemical pathways related to cell growth, apoptosis, or signal transduction.

Comparaison Avec Des Composés Similaires

- 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide.

- 1-(4-Fluoro-2-nitrophenyl)piperidine.

Comparison: 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide is unique due to the presence of both fluoro and nitro groups on the phenyl ring, along with the carboxamide group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Activité Biologique

1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

The biological activity of 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluoro and nitro groups on the phenyl ring enhances its binding affinity and specificity, while the piperidine ring contributes to structural stability. Key mechanisms include:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in cell signaling and metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.

- Pathway Influence : The compound may affect pathways related to cell growth, apoptosis, and inflammation.

Antimicrobial Properties

Research indicates that 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.005 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.01 mg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been studied for its anticancer properties. It has shown promise in inhibiting the proliferation of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231) : IC50 values indicate significant antiproliferative effects.

- Lung Cancer (H146) : Demonstrated ability to induce apoptosis through the activation of caspase pathways.

In a study involving H146 xenograft tumors in SCID mice, administration of the compound resulted in a marked reduction in tumor growth, highlighting its potential as an anticancer therapeutic .

Structure-Activity Relationship (SAR)

The unique structure of 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide allows for a variety of modifications that can enhance its biological activity. Comparisons with similar compounds reveal that substitutions on the piperidine ring significantly influence activity.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide | C₁₂H₁₄FN₃O₃ | Moderate anticancer properties |

| 1-(4-Bromophenyl)piperidine-4-carboxamide | C₁₂H₁₄BrN₂O₂ | Enhanced antibacterial activity |

The presence of both fluorine and nitro groups is crucial in enhancing the reactivity and selectivity towards biological targets.

Anticancer Efficacy

A pivotal study investigated the efficacy of 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide in treating lung cancer. The study involved:

- Animal Model : SCID mice with implanted H146 tumors.

- Dosage : Administered at 15 mg/kg intravenously.

- Results : Significant tumor regression was observed, with increased apoptosis markers (cleaved PARP and caspase-3) noted at various time points post-treatment.

This case underscores the compound's potential as a therapeutic agent in oncology .

Antimicrobial Assessment

Another study focused on assessing the antimicrobial properties against resistant bacterial strains. The results indicated:

- Efficacy against MRSA : The compound showed effective inhibition of Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for treating resistant infections.

This highlights the importance of further exploring this compound within pharmaceutical applications targeting resistant pathogens .

Propriétés

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O3/c13-9-1-2-10(11(7-9)16(18)19)15-5-3-8(4-6-15)12(14)17/h1-2,7-8H,3-6H2,(H2,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPXKLIVMPKZSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.